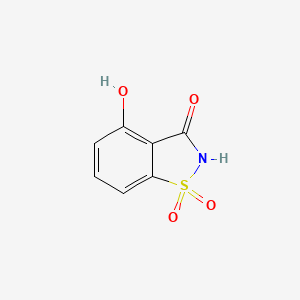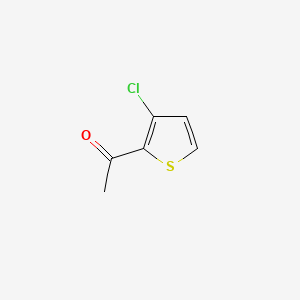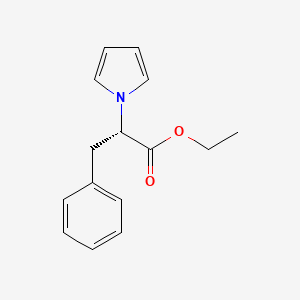
(R)-3-(Boc-アミノメチル)ピペリジン
概要
説明
®-3-(Boc-aminomethyl)piperidine is a chiral building block used in organic synthesis. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The Boc (tert-butoxycarbonyl) group is a protecting group for amines, which is commonly used in organic synthesis to protect the amine functionality during various chemical reactions.
科学的研究の応用
®-3-(Boc-aminomethyl)piperidine is used in a wide range of scientific research applications:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the development of biologically active compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of agrochemicals, dyestuffs, and other industrial chemicals.
作用機序
Target of Action
Boc-protected amines are generally used as intermediates in the synthesis of various pharmaceutical compounds . The specific targets would therefore depend on the final compound that is synthesized using ®-3-(Boc-aminomethyl)piperidine.
Mode of Action
The mode of action of ®-3-(Boc-aminomethyl)piperidine is primarily based on its role as a building block in the synthesis of various compounds . The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. It prevents the amine from reacting undesirably during the synthesis process. Once the synthesis is complete, the Boc group can be removed to reveal the active amine .
Biochemical Pathways
The specific biochemical pathways affected by ®-3-(Boc-aminomethyl)piperidine would depend on the final compound that is synthesized using itThe compounds it helps synthesize may have various effects on biochemical pathways .
Result of Action
As a synthetic intermediate, ®-3-(Boc-aminomethyl)piperidine does not have direct molecular or cellular effects. Its primary role is to facilitate the synthesis of other compounds. The molecular and cellular effects would therefore be attributed to the final synthesized compound .
Action Environment
The action environment of ®-3-(Boc-aminomethyl)piperidine is primarily the laboratory or industrial setting where it is used for synthesis . Factors such as temperature, pH, and the presence of other reagents can influence its reactivity and stability. For instance, the Boc group can be removed under acidic conditions .
生化学分析
Molecular Mechanism
It’s known that it’s used in the N-Boc deprotection (deBoc) process, a common reaction in pharmaceutical research and development
Temporal Effects in Laboratory Settings
In laboratory settings, ®-3-(Boc-aminomethyl)piperidine is known for its stability under recommended storage conditions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-aminomethyl)piperidine typically involves the protection of the amine group followed by the introduction of the piperidine ring. One common method involves the reaction of ®-3-aminomethylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of ®-3-(Boc-aminomethyl)piperidine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
®-3-(Boc-aminomethyl)piperidine undergoes various types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Deprotection: ®-3-aminomethylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
- (S)-3-(Boc-aminomethyl)piperidine
- 2-(Boc-aminomethyl)piperidine
- 4-(Boc-aminomethyl)piperidine
Uniqueness
®-3-(Boc-aminomethyl)piperidine is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. The presence of the Boc protecting group also provides stability and allows for selective deprotection under mild conditions.
特性
IUPAC Name |
tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPQHXGYYXYTDN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203561 | |
| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879275-33-9 | |
| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879275-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL](/img/structure/B1332602.png)





![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)



![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)


![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)
